molecular formula C19H25N3O2S B2726882 N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide CAS No. 946327-03-3

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide

Cat. No.: B2726882
CAS No.: 946327-03-3
M. Wt: 359.49
InChI Key: UVVLQDDYZMOOJO-UHFFFAOYSA-N
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Description

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide (CAS: 946374-41-0) is a synthetic organic compound with the molecular formula C₁₈H₂₂N₂O₃S and a molecular weight of 346.4439 g/mol . Structurally, it features a phenoxyacetamide backbone linked to a substituted ethyl moiety containing a 4-methylpiperazine ring and a thiophen-3-yl group.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-21-8-10-22(11-9-21)18(16-7-12-25-15-16)13-20-19(23)14-24-17-5-3-2-4-6-17/h2-7,12,15,18H,8-11,13-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVLQDDYZMOOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The starting material, 4-methylpiperazine, is reacted with an appropriate alkylating agent to introduce the thiophene moiety.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.

    Formation of the Phenoxyacetamide Group: The final step involves the reaction of the intermediate with phenoxyacetyl chloride under basic conditions to form the phenoxyacetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperazine ring can be reduced under hydrogenation conditions.

    Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide exhibits significant anticancer activity. Various studies have demonstrated its efficacy against different cancer cell lines:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and other targets critical for tumor growth and metastasis .
  • Case Studies :
    • A study reported that derivatives of similar structures showed selective cytotoxicity towards human cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
    • In vitro assays demonstrated effective growth inhibition against breast cancer cell lines (e.g., MDA-MB-231), with percent growth inhibition exceeding 70% at optimal concentrations .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, showing promising results against various pathogens:

  • Mechanism of Action : It is believed to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
  • Case Studies :
    • Preliminary studies indicated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for related compounds .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the piperazine and thiophene moieties enhances its interaction with biological targets:

ComponentRole in Activity
Piperazine Ring Enhances solubility and receptor binding
Thiophene Moiety Contributes to bioactivity through π-stacking interactions
Phenoxyacetamide Group Facilitates enzyme inhibition and receptor modulation

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its potential as a therapeutic agent:

  • Absorption : The compound shows good solubility, which may facilitate oral bioavailability.
  • Metabolism : Initial studies suggest it undergoes hepatic metabolism, but specific pathways require further investigation.
  • Toxicity Profiles : Toxicological assessments have indicated a relatively safe profile in preliminary studies; however, comprehensive toxicity evaluations are necessary for clinical applications .

Mechanism of Action

The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can interact with biological membranes, while the thiophene and phenoxyacetamide groups can participate in various binding interactions.

Comparison with Similar Compounds

2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(thiophen-2-ylmethyl)acetamide (FL-no: 16.133)

  • Structure : Replaces the 4-methylpiperazine and thiophen-3-yl groups with a pyrazol-3-amine and thiophen-2-ylmethyl moiety.
  • Synthesis: Produced via condensation of 1H-pyrazol-3-amine, thiophene-2-carbaldehyde, and methyl/ethyl 2-(4-methylphenoxy)acetate.
  • Purity: ≥99% (Senomyx, 2015) .
  • Key Difference : The absence of a piperazine ring and the substitution of thiophen-2-yl instead of thiophen-3-yl may reduce steric hindrance and alter binding affinity in biological systems.

N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-2-phenoxyacetamide (BG16082)

  • Structure : Substitutes 4-methylpiperazine with morpholine.
  • Molecular Formula : C₁₈H₂₂N₂O₃S (identical to the target compound).
  • Molecular Weight : 346.4439 g/mol .
  • Key Difference : Morpholine’s oxygen atom versus piperazine’s nitrogen may influence solubility and hydrogen-bonding capacity.

2-(3-Methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide (BG16083)

  • Structure: Replaces phenoxyacetamide with 3-methylphenylacetamide and substitutes 4-phenylpiperazine for 4-methylpiperazine.
  • Molecular Formula : C₂₁H₂₇N₃O.
  • Molecular Weight : 337.4586 g/mol .
  • Key Difference : The phenyl group on piperazine and the 3-methylphenylacetamide backbone may enhance lipophilicity, affecting bioavailability.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis/Purity Source
Target Compound C₁₈H₂₂N₂O₃S 346.4439 4-methylpiperazine, thiophen-3-yl Commercial (≥99%)
2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(thiophen-2-ylmethyl)acetamide C₁₇H₁₈N₃O₂S 340.41 Pyrazol-3-amine, thiophen-2-ylmethyl ≥99% (Senomyx, 2015)
BG16082 C₁₈H₂₂N₂O₃S 346.4439 Morpholine, thiophen-3-yl Commercial
BG16083 C₂₁H₂₇N₃O 337.4586 4-phenylpiperazine, 3-methylphenyl Commercial

Research Findings and Functional Implications

Piperazine vs. Morpholine : The target compound’s 4-methylpiperazine group likely enhances basicity and water solubility compared to BG16082’s morpholine, which has a lower pKₐ due to its oxygen heteroatom .

Biological Activity

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and synthesis.

Structural Characteristics

The compound features a complex structure comprising:

  • Piperazine moiety : Known for enhancing pharmacological properties.
  • Thiophene ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
  • Phenoxyacetamide group : Implicated in various biological activities, including anti-inflammatory and analgesic effects.

Pharmacological Profile

The biological activity of this compound has been investigated through various studies, indicating several potential therapeutic applications:

  • Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties in animal models. For instance, derivatives of piperazine have shown efficacy in protecting against seizures in the maximal electroshock (MES) test .
  • Antimicrobial Effects : Compounds with structural similarities have exhibited moderate to good antimicrobial activities against various pathogens, including Escherichia coli and Staphylococcus aureus .
  • Neuroprotective Properties : Some analogs have been evaluated for neurotoxicity and their interactions with monoamine oxidase (MAO), suggesting potential neuroprotective effects that warrant further exploration .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Receptor Binding : The piperazine and thiophene groups may facilitate binding to specific receptors or enzymes, influencing neurotransmitter systems.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in disease pathways, potentially leading to therapeutic effects in conditions like epilepsy and infections.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Derivative : This involves the reaction of 4-methylpiperazine with appropriate electrophiles.
  • Introduction of the Thiophene Ring : The thiophene moiety is introduced through electrophilic substitution or coupling reactions.
  • Acetylation Step : The phenoxyacetamide structure is formed via acylation reactions.

Careful control of reaction conditions such as temperature and pH is critical to ensure high yields and purity of the final product.

Case Studies and Research Findings

Several studies have reported on compounds related to this compound, providing insights into its potential applications:

StudyCompound TestedBiological ActivityKey Findings
N-(2-(4-methylpiperazin-1-yl)-2-thiophen-3-yl)ethylamideAnticonvulsantProtection in MES test at doses of 100 mg/kg and 300 mg/kg
Various piperazine derivativesAntimicrobialModerate to good activity against E. coli and S. aureus
MPTP analogsNeurotoxicitySubstrates for MAO-B linked to neurotoxic effects

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